

A Comparative Guide to ONO-4057 and CP-105,696 in Inflammation Models

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Compound of Interest		
Compound Name:	ONO4057	
Cat. No.:	B1677316	Get Quote

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This guide provides a detailed, objective comparison of two prominent leukotriene B4 (LTB4) receptor antagonists, ONO-4057 and CP-105,696. By summarizing key experimental data, outlining methodologies, and visualizing relevant pathways, this document aims to facilitate an informed assessment of these compounds for research and drug development in the context of inflammatory diseases.

Introduction to Leukotriene B4 and its Role in Inflammation

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a critical role in the inflammatory cascade.[1] It is a powerful chemoattractant for neutrophils, drawing these immune cells to sites of inflammation.[1] Once there, LTB4 activates neutrophils, leading to degranulation and the release of reactive oxygen species and pro-inflammatory cytokines, which can contribute to tissue damage.[2] LTB4 exerts its effects primarily through the high-affinity G protein-coupled receptor, BLT1, which is predominantly expressed on leukocytes.[2] Consequently, antagonism of the LTB4/BLT1 signaling pathway represents a key therapeutic strategy for a variety of inflammatory conditions.

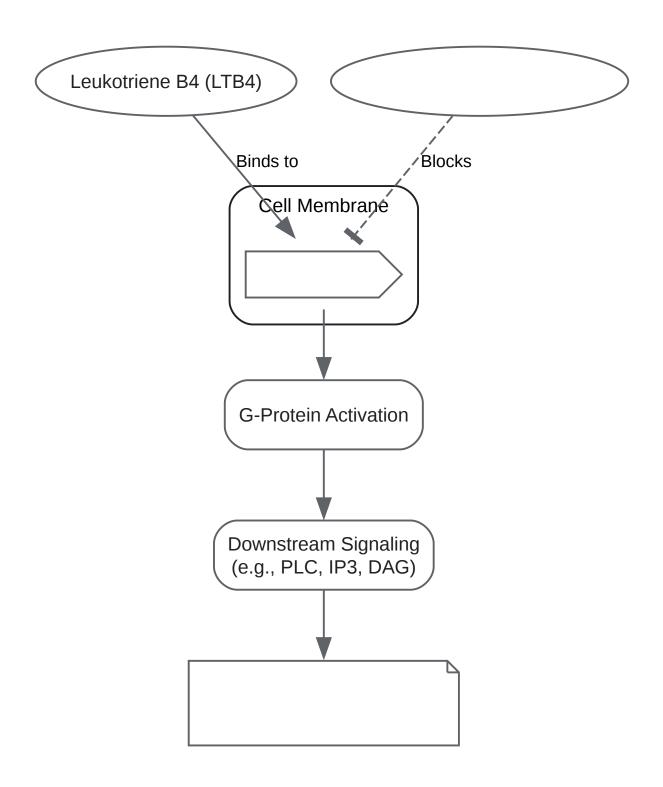
ONO-4057 and CP-105,696 are both potent and selective antagonists of the LTB4 receptor, and have been extensively studied for their anti-inflammatory properties. This guide will compare their performance based on available preclinical data.



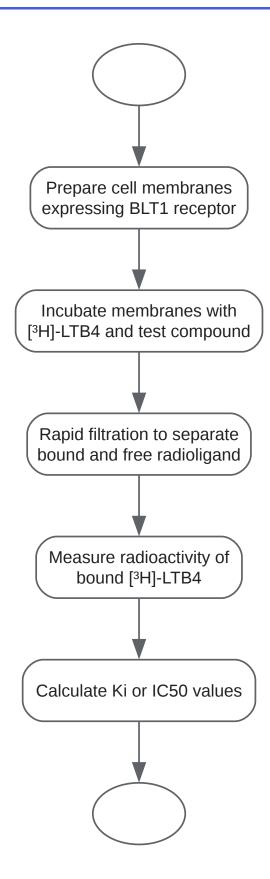
Mechanism of Action: LTB4 Receptor Antagonism

Both ONO-4057 and CP-105,696 function by competitively binding to the BLT1 receptor, thereby preventing the binding of LTB4 and inhibiting its pro-inflammatory effects. This blockade disrupts the downstream signaling cascade that leads to neutrophil chemotaxis, activation, and the amplification of the inflammatory response.

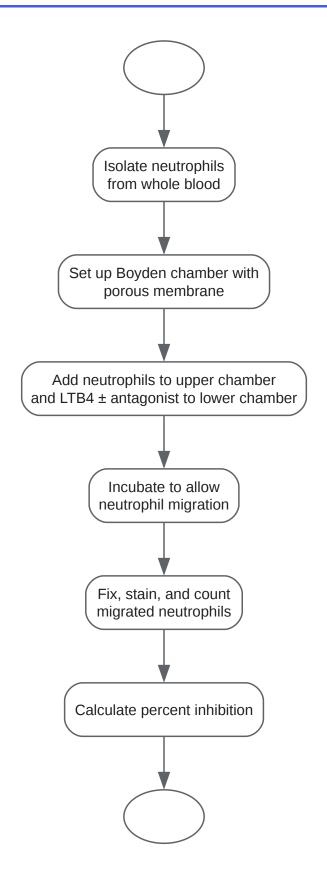












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References

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